molecular formula C27H17BrN4 B12297980 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole

3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole

Cat. No.: B12297980
M. Wt: 477.4 g/mol
InChI Key: HGBMQIPSGRZZEM-UHFFFAOYSA-N
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Description

3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its thermally activated delayed fluorescence (TADF) properties, which make it a promising candidate for high-efficiency blue OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the bromination of 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. One common method involves the use of n-butyl lithium in hexane, followed by the addition of 3-bromo-9H-fluoren-9-one in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as palladium catalysts and boronic acids can be used for Suzuki coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its ability to undergo TADF. This process allows the compound to harness both singlet and triplet excitons for light emission, significantly enhancing its efficiency in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to its specific combination of a carbazole donor and a triazine acceptor, which provides a balanced electronic structure for efficient TADF. This makes it particularly suitable for high-performance blue OLEDs, surpassing the efficiency of some other TADF materials .

Properties

Molecular Formula

C27H17BrN4

Molecular Weight

477.4 g/mol

IUPAC Name

3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole

InChI

InChI=1S/C27H17BrN4/c28-20-15-16-24-22(17-20)21-13-7-8-14-23(21)32(24)27-30-25(18-9-3-1-4-10-18)29-26(31-27)19-11-5-2-6-12-19/h1-17H

InChI Key

HGBMQIPSGRZZEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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